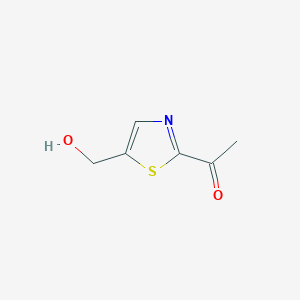

Thiazole, 2,5-dibromo-4-(1-methylethyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazole, also known as 1,3-thiazole, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. It belongs to the azole family, which includes imidazoles and oxazoles. Thiazole’s aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom, satisfying Hückel’s rule. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Interestingly, thiazole is a parent compound for various chemical derivatives, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. It even plays a crucial role in Vitamin B1 (thiamine), which aids in energy release during metabolism and supports the normal functioning of the nervous system .

准备方法

The synthesis of Thiazole, 2,5-dibromo-4-(1-methylethyl)- involves several steps. One common method is the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea or substituted thioamides. Here are the key steps:

- Combine anhydrous benzene with thiourea and powdered 2,5-dichlorothien-3-yl ethanone.

- Heat the mixture in a water bath.

- Add a benzene solution of chloroacetone and reflux for 30 minutes.

- Separate the layers, discard the upper reddish liquid, and make the lower layer alkaline with sodium hydroxide.

- Extract the alkaline solution with ether and dry it using anhydrous sodium sulfate.

- Filter, perform atmospheric distillation, and collect the fraction boiling at 140–150°C.

- Re-distill the collected material to obtain Thiazole, 2,5-dibromo-4-(1-methylethyl)- with a boiling point of 143–145°C .

化学反应分析

Thiazoles participate in various reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. Common reagents include halogens, acids, and bases. Major products depend on the specific reaction conditions.

科学研究应用

Thiazoles find applications in diverse fields:

Antimicrobial: Sulfathiazole

Antiretroviral: Ritonavir

Antifungal: Abafungin

Antineoplastic: Bleomycin, Tiazofurin These compounds demonstrate potent biological activities.

作用机制

The exact mechanism by which Thiazole, 2,5-dibromo-4-(1-methylethyl)- exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

相似化合物的比较

Thiazoles share structural similarities with other azoles, such as 2-methyl-4-(1-methylethyl)-thiazole and 4-methyl-2-(1-methylethyl)-thiazole. the unique bromine substitution pattern in Thiazole, 2,5-dibromo-4-(1-methylethyl)- sets it apart from its counterparts .

属性

CAS 编号 |

1314357-17-9 |

|---|---|

分子式 |

C6H7Br2NS |

分子量 |

285.00 g/mol |

IUPAC 名称 |

2,5-dibromo-4-propan-2-yl-1,3-thiazole |

InChI |

InChI=1S/C6H7Br2NS/c1-3(2)4-5(7)10-6(8)9-4/h3H,1-2H3 |

InChI 键 |

GWTPSENJWBIAKO-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1=C(SC(=N1)Br)Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene](/img/structure/B12090603.png)

![Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine](/img/structure/B12090612.png)

![(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt](/img/structure/B12090645.png)

![4-[2-(3,4-Dimethylphenyl)ethyl]piperidine](/img/structure/B12090669.png)